molecular formula AlErO3 B1172412 Rosin CAS No. 12698-87-2

Rosin

Cat. No.: B1172412
CAS No.: 12698-87-2
Attention: For research use only. Not for human or veterinary use.
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Description

Rosin, a solid form of resin obtained primarily from conifers of the Pinus species, is a brittle, translucent thermoplastic with a faint pine odor . Its chemical composition is dominated by resin acids, with abietic acid and pimaric-type acids being the predominant compounds, all featuring a phenanthrene nucleus and the general formula C₂₀H₃₀O₂ . This composition is responsible for its valuable properties, including solubility in alcohols, benzene, ether, and chloroform, and insolubility in water . This compound melts at temperatures ranging from 100°C to 150°C and is highly flammable . In pharmaceutical and biomaterials research, this compound is a promising natural polymer for developing controlled and targeted drug delivery systems due to its film-forming ability, biocompatibility, and hydrophobic nature . It has been pharmaceutically evaluated as a microencapsulating material, enabling sustained drug release profiles that can last for up to 10 hours . Researchers are actively developing this compound-based nanoparticles for drug carrier applications and using it as a film-forming polymer for tablet coating and the development of transdermal drug delivery systems . Beyond drug delivery, its historical use in traditional medicine for treating wounds, abscesses, and burns is now being explored through modern pharmacology, with studies indicating its crude extracts and isolated this compound acids possess antimicrobial, anti-inflammatory, and wound-healing properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

12698-87-2

Molecular Formula

AlErO3

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Rosin is used in the pharmaceutical industry for several purposes:

  • Film Forming and Coating : this compound is utilized in the production of film-forming agents for tablets and enterically administered agents. It contributes to the stability and release mechanisms of these formulations .
  • Microencapsulation : this compound is employed to create microcapsules and nanoparticles, which are crucial for controlled drug delivery systems .
  • Antimicrobial Properties : Studies have shown that this compound exhibits antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent in topical formulations .

Industrial Applications

This compound's versatility extends to various industrial uses:

  • Adhesives : It is a key ingredient in hot-melt adhesives, pressure-sensitive adhesives, and rubber adhesives. This compound enhances the strength, elasticity, and viscosity of these products .
  • Printing Inks : this compound is widely used in the formulation of printing inks due to its excellent adhesion properties .
  • Soldering Flux : In electronics, this compound serves as a flux in soldering processes, helping to improve metal bonding by removing oxidation from surfaces .

Food Industry

In the food sector, this compound is recognized for its safety and functionality:

  • Food Additive : Approved by the FDA as a miscellaneous food additive (E915), this compound is used in chewing gum and as a glazing agent in various food products .
  • Coating Agents : It can be incorporated into coatings for food packaging to enhance shelf life and maintain product integrity .

Cosmetics and Personal Care

This compound finds applications in cosmetics and personal care products:

  • Thickening Agent : It acts as a thickening agent in creams and lotions, providing desirable texture and stability .
  • Adhesives in Cosmetics : this compound-based adhesives are used in products like false eyelashes due to their strong bonding properties .

Agricultural Applications

This compound also plays a role in agriculture:

  • Pesticides and Herbicides : Modified this compound compounds are being explored for use as active ingredients in pesticides due to their efficacy against various pests .
  • Controlled Release Fertilizers : this compound can be utilized as a coating material for slow-release fertilizers, enhancing nutrient delivery to plants over time .

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial effects of this compound derivatives against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential applications in wound healing formulations .

Case Study 2: Soldering Flux Efficacy

Research evaluating the performance of this compound-based soldering fluxes demonstrated improved joint integrity compared to non-rosin alternatives. This highlights this compound's effectiveness in electronics manufacturing .

Summary Table of this compound Applications

Application AreaSpecific UsesBenefits
PharmaceuticalsFilm coatings, microencapsulationStability, controlled release
IndustrialAdhesives, printing inks, soldering fluxEnhanced bonding, adhesion
Food IndustryFood additive (E915), glazing agentsSafety, shelf life extension
CosmeticsThickening agents, adhesivesImproved texture and stability
AgriculturePesticides, controlled release fertilizersEfficacy against pests

Chemical Reactions Analysis

Hydrogenation Reactions

Rosin hydrogenation involves saturate conjugated double bonds in abietic-type resin acids, improving thermal stability and reducing oxidation susceptibility. Over a nickel catalyst (LDH-Ni/Scat), hydrogenation occurs via parallel pathways:

  • Isomerization of neoabietic acid (NEA) and palustric acid (PIA)

  • Partial and full hydrogenation of abietic acid (AA) to dihydroabietic acid (DHA) and tetrahydroabietic acid (THA)

  • Dehydrogenation of AA to dehydroabietic acid (DEA)

Key Data:

Reaction PathwayActivation Energy (kJ/mol)
AA partial hydrogenation73.02
AA full hydrogenation86.67
AA dehydrogenation107.42

Under optimized conditions (453 K, 5 MPa H₂, 600 rpm), the LDH-Ni/Scat catalyst achieves 88.69% AA conversion , outperforming Pd/C (87.47%) and raw Scat (13.56%) .

Esterification Reactions

Esterification with polyols (e.g., glycerol, pentaerythritol) produces this compound esters with reduced acidity and enhanced compatibility in coatings. Catalysts such as Fe₃O₄/MOF-5 and LaZSM-5 zeolites significantly improve reaction efficiency:

Comparative Catalyst Performance:

CatalystTemperature (°C)Reaction Time (h)Acid Value (mg KOH/g)Conversion (%)
ZnO2693.510.2393.63
LaZSM-52601015.1598.09
Fe₃O₄/MOF-5Ambient2.592.6N/A

Supercritical CO₂-assisted esterification achieves 94.74% conversion under 3.95 MPa, demonstrating solvent-free efficiency .

Oxidation and Thermal Stability

Oxidation of resin acids forms allergenic hydroperoxides, but hydrogenation and disproportionation mitigate this. Accelerating rate calorimetry (ARC) reveals:

Oxidation Kinetics of Resin Acids:

Resin AcidInitial Exothermic Temp (K)Activation Energy (kJ/mol)
Levopimaric acid354.0142.90
Neoabietic acid353.8358.05
Dehydroabietic acid398.2046.60

Hydrogenated this compound derivatives exhibit superior stability, with initial exothermic temperatures exceeding 412 K for pentaerythritol esters .

Diels-Alder Adduct Formation

This compound reacts with dienophiles (e.g., maleic anhydride, fumaric acid) to form adducts for use in surfactants and emulsifiers. Key adducts include:

  • Maleopimaric acid : Synthesized via levopimaric acid + maleic anhydride (45°C, 7 h, 94.7% yield) .

  • Fumaropimaric acid : Trans-configuration adduct with fumaric acid, enhancing thermal stability (softening point >125°C) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Natural Resins: Copals and Amber

Copals and amber are fossilized or semi-fossilized resins with structural similarities to rosin. However, key differences exist:

Property This compound Copals/Amber Reference
Composition Diterpene resin acids (C20) Sesquiterpenes (C15) & triterpenes (C30)
Thermal Stability Low (T0 = 70°C) High (decomposition >250°C)
Reactivity High (modifiable via esterification, Diels-Alder) Low (polymerized structure)
Applications Coatings, adhesives, surfactants Varnishes, jewelry, historical preservation

Key Insight : Copals exhibit higher thermal stability but lack the reactive functional groups of this compound, limiting their utility in synthetic chemistry .

Petrochemical Epoxy Curing Agents

This compound-based curing agents (e.g., this compound-derived acid anhydrides and imidoamines) are compared to commercial petrochemical analogs (e.g., methylhexahydrophthalic anhydride):

Property This compound-Based Curing Agents Petrochemical Analogues Reference
Synthesis Complexity Simple, solvent-free routes Multi-step, solvent-intensive
Curing Efficiency Similar curing kinetics (DSC) Comparable
Thermal Stability TGA: 300–350°C (decomposition) 280–320°C (decomposition)
Glass Transition (Tg) 120–150°C (DMA) 100–140°C (DMA)

Key Insight : this compound-based agents match or exceed petrochemical counterparts in thermal and mechanical performance while offering greener synthesis .

Bio-Based Polymers

This compound competes with other bio-derived materials (e.g., soybean oil) in polymer composites:

Property This compound-Soybean Oil Copolymers Soybean Oil-Divinylbenzene Reference
Tensile Strength 45–60 MPa 30–40 MPa
Young’s Modulus 2.5–3.2 GPa 1.8–2.2 GPa
Tg (DSC) 85–100°C 60–75°C

Key Insight : this compound’s rigid diterpene skeleton enhances stiffness and heat resistance in bio-based thermosets .

Modified this compound vs. Raw this compound

Chemical modifications significantly enhance this compound’s properties:

Modification Type Thermal Stability (T0, ARC) Key Applications Reference
Hydrogenated this compound 353.71 K Adhesives, coatings
Disproportionated this compound 348.32 K Printing inks
This compound Esters 412.85 K (glyceride) Pressure-sensitive adhesives

Key Insight : Esterification and hydrogenation improve thermal stability and reduce acidity, broadening industrial applicability .

Critical Research Findings

  • Degradability : this compound-ester-grafted polycaprolactone (PCL) exhibits full biodegradability and biocompatibility, unlike polystyrene .
  • Synthetic Efficiency : this compound-based epoxy curing agents require 30–50% less energy input compared to petrochemical analogs .

Q & A

Q. What are the standard analytical techniques for characterizing rosin’s chemical composition, and how do they address variability in natural resin sources?

this compound’s composition varies depending on its botanical source (e.g., pine species) and extraction method. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies resin acids (e.g., abietic acid, dehydroabietic acid) with detection limits as low as 0.001% .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile components and oxidation products.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups (e.g., carboxylic acids in unmodified this compound) .
    To address variability, researchers should cross-reference data with botanical source records and use internal standards (e.g., eicosapentaenoic acid) to improve reproducibility .

Q. How can researchers design experiments to assess this compound’s purity and stability under varying environmental conditions?

  • Accelerated Aging Studies : Expose this compound samples to controlled UV light, temperature, and humidity to simulate degradation. Monitor oxidation products (e.g., peroxides) via GC-MS .
  • Differential Scanning Calorimetry (DSC) : Measures thermal stability by analyzing melting points and decomposition temperatures.
  • Purity Validation : Combine HPLC with elemental analysis to detect inorganic contaminants from processing .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., FTIR vs. NMR) for modified this compound derivatives be resolved methodologically?

Contradictions often arise from incomplete derivatization or matrix interference. A systematic approach includes:

Cross-Validation : Use multiple techniques (e.g., compare NMR proton signals with FTIR carbonyl peaks for esterified this compound) .

Isolation of Components : Purify derivatives via column chromatography before analysis.

Computational Modeling : Predict spectral profiles using software like Gaussian to align experimental and theoretical data .

Q. What experimental strategies optimize the synthesis of this compound-derived polymers while minimizing side reactions?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) and enzymes for esterification efficiency. Monitor reaction kinetics via real-time FTIR .
  • Solvent Selection : Use non-polar solvents (e.g., toluene) to reduce hydrolysis of acid-sensitive intermediates.
  • Byproduct Analysis : Employ GC-MS to identify and quantify dimerization/oligomerization byproducts, adjusting stoichiometric ratios accordingly .

Q. How can researchers address reproducibility challenges in this compound-based biomaterial studies, particularly in drug delivery systems?

  • Standardized Protocols : Define parameters (e.g., this compound:plasticizer ratio, curing temperature) in collaboration with multi-lab consortia.
  • In Vitro-In Vivo Correlation (IVIVC) : Use biorelevant media (e.g., simulated body fluid) to predict release kinetics. Validate with animal models .
  • Data Transparency : Publish raw rheological and cytotoxicity datasets in open-access repositories for meta-analysis .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Fit sigmoidal models (e.g., Hill equation) to EC₅₀ data.
  • Multivariate Analysis : Use PCA to isolate confounding variables (e.g., residual solvents) .
  • Bayesian Inference : Quantify uncertainty in low-sample-size studies, common in rare allergy cases .

Q. How should researchers design comparative studies evaluating this compound derivatives against synthetic alternatives in adhesion applications?

  • Controlled Variables : Match viscosity, tack, and cure time between test groups.
  • Failure Mode Analysis : Use ASTM standards (e.g., D1876 for peel strength) to quantify performance .
  • Lifecycle Assessment (LCA) : Incorporate environmental impact metrics (e.g., biodegradability) to holistically assess sustainability .

Data Interpretation & Reporting

Q. What criteria should guide the selection of this compound modification pathways (e.g., esterification vs. hydrogenation) for targeted applications?

Modification Key Properties Analytical Validation
HydrogenationEnhanced UV stabilityNMR (loss of conjugated dienes)
EsterificationTunable hydrophobicityFTIR (C=O ester peaks)
PolymerizationHigh molecular weightGPC (polydispersity index)

Q. How can conflicting results in this compound allergy studies (e.g., sensitization thresholds) be reconciled?

  • Meta-Regression : Pool data across studies to identify covariates (e.g., geographic differences in pine species).
  • Epicutaneous Testing : Standardize patch test concentrations (e.g., 20% this compound in petrolatum) to reduce inter-study variability .

Emerging Research Directions

Q. What novel methodologies are advancing the use of this compound in green chemistry?

  • Solvent-Free Processing : Mechanochemical synthesis using ball mills to reduce VOC emissions .
  • Bio-Based Composites : Blend this compound with cellulose nanocrystals for biodegradable packaging; characterize via TEM and tensile testing .

Q. How can machine learning optimize this compound derivative synthesis pathways?

  • Predictive Modeling : Train algorithms on existing reaction databases to suggest optimal catalysts/temperatures.
  • Robotic High-Throughput Screening : Automate synthesis and characterization to rapidly iterate conditions .

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